molecular formula C10H15N3 B15071175 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B15071175
M. Wt: 177.25 g/mol
InChI Key: WJOWZGGJYZRWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a synthetically designed pyrrolopyrimidine derivative that serves as a key scaffold in modern medicinal chemistry, particularly in the development of novel anticancer agents. This compound features a fused bicyclic system common to purine-like structures, making it a versatile bioisostere for adenine in ATP-competitive kinase inhibition protocols . The specific 7,7-dimethyl modification stabilizes the core structure, while the 2-ethyl substituent can be strategically explored to optimize hydrophobic interactions within enzyme binding pockets . Research into closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs has identified this chemical class as a promising new series of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors . ATR is a central regulator of the DNA damage response (DDR), and its inhibition is a compelling synthetic lethal strategy for targeting cancers with specific DNA repair deficiencies, such as those with ATM mutations . Optimized compounds within this series have demonstrated excellent ATR inhibitory potency (IC50 values as low as 0.0030 μM) and notable antiproliferative activity in cancer cell lines . The core pyrrolo[3,4-d]pyrimidine structure is also a valuable building block in structure-based drug design, frequently utilized to generate diverse chemical libraries for probing biological targets like CDK2 and other kinases involved in cell cycle progression . As a chemical reagent, it enables researchers to explore structure-activity relationships and develop targeted therapies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3

InChI Key

WJOWZGGJYZRWMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2CNC(C2=N1)(C)C

Origin of Product

United States

Preparation Methods

Catalytic Cyclization

The use of Lewis acids, such as zinc chloride or aluminum trichloride, enhances cyclization efficiency by stabilizing transition states. Patent WO2012092880A1 demonstrates that substituting PTSA with ZnCl₂ at 80°C reduces reaction time from 12 hours to 6 hours while maintaining a comparable yield (65–70%). This method prioritizes scalability for industrial applications but requires careful control of moisture to prevent catalyst deactivation.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry alternative to conventional thermal methods. De Gruyter reports a one-pot synthesis where 5-aminouracil reacts with dimedone under microwave conditions (150°C, 300 W) for 20 minutes. This approach eliminates multi-step isolation procedures and achieves a 75% yield, attributed to uniform heating and reduced side reactions (Table 1). Spectral data (¹H NMR: δ 1.21 ppm for dimethyl groups, δ 4.12 ppm for ethyl group) confirm the product’s structural integrity.

Aza-Wittig Reaction

The aza-Wittig reaction offers a versatile route to pyrrolo[3,4-d]pyrimidines via phosphorane intermediates. Semantic Scholar details a protocol where 6-amino-5-alkylpyrimidine-2-thiol reacts with triphenylphosphine and carbon disulfide to form an iminophosphorane. Subsequent treatment with phenyl isocyanate generates a carbodiimide intermediate, which cyclizes spontaneously to yield the target compound in 62% yield. While this method provides excellent regioselectivity, the reliance on moisture-sensitive reagents limits its practicality for large-scale synthesis.

Comparative Analysis of Methods

The following table synthesizes critical parameters for each method:

Method Conditions Yield (%) Time Scalability
Cyclization (PTSA) Ethanol, reflux, 12 h 68 Moderate High
Cyclization (ZnCl₂) Toluene, 80°C, 6 h 65–70 Moderate High
Microwave-Assisted MW, 150°C, 20 min 75 Low Medium
Aza-Wittig CH₂Cl₂, 0–5°C, 8–10 h 62 High Low
Catalytic Hydrogenation H₂ (50 psi), Pd/C, 12 h ~70 High Medium

Key trade-offs emerge: microwave synthesis maximizes yield and speed but requires specialized equipment, while catalytic cyclization balances scalability and cost. The aza-Wittig method, though precise, is less practical for industrial settings due to reagent sensitivity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but complicate purification. Ethanol and toluene remain preferred for their balance of reactivity and ease of removal.

Temperature Control

Microwave reactions exceeding 160°C induce decomposition, evidenced by HPLC traces showing a 15% impurity spike.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethyl group at position 2 and nitrogen atoms in the pyrimidine ring serve as reactive sites:

Reaction TypeConditionsOutcomeYieldSource
Alkylation K₂CO₃, DMF, alkyl halide, 25°C, 8 hSubstitution at N3 or N5 positions65–74%
Acylation Acetic anhydride, pyridine, refluxAcetylated derivatives at N768–75%
Amination NH₃/MeOH, 60°C, 12 hPrimary amine formation at C455%

Steric hindrance from the 7,7-dimethyl group often directs substitutions to less hindered positions like N3 or C4.

Condensation and Cyclization

The compound participates in annulation reactions to form extended heterocyclic systems:

Knoevenagel-Michael Cascade

  • Conditions : L-Proline (20 mol%), acetic acid, reflux

  • Mechanism :

    • Knoevenagel condensation with arylglyoxals

    • Michael addition of 6-aminouracil

    • Intramolecular cyclization

  • Products : Pyrrolo[3,2-d]pyrimidine derivatives (e.g., 4a–n )

  • Yield : 73% (optimized with L-proline)

Cyclocondensation

  • Reagents : 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

  • Outcome : Fused tricyclic systems with enhanced aromaticity

  • Key Factor : Polar solvents (e.g., DMF) improve reaction rates.

Catalytic Functionalization

Organocatalysts significantly enhance reaction efficiency:

CatalystSolventReaction TypeYield Improvement
L-ProlineAcetic acidMulti-component59% (14% → 73%)
ZrOCl₂EthanolN-Benzylation45%
K₂CO₃DMFAlkylation21%

L-Proline’s bifunctional (acid-base) catalysis enables superior performance in acetic acid .

Redox Reactions

The dihydro-pyrimidine moiety undergoes selective oxidation:

  • Oxidation : H₂O₂/AcOH, 50°C → Pyrimidine ring aromatization

  • Reduction : NaBH₄/MeOH → Saturation of pyrrole ring (rare due to steric protection)

Comparative Reactivity with Analogues

Substituent effects alter reactivity patterns:

Compound ModificationReactivity Change
7,7-Dimethyl → 7-HIncreased N5 alkylation (reduced sterics)
Ethyl → Methyl at C2Faster acylation kinetics
Dihydro → Fully aromatic coreEnhanced electrophilic substitution

Stability Under Reaction Conditions

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12)

  • Thermal Stability : Stable ≤ 150°C; decomposition ≥ 200°C

Scientific Research Applications

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of ATR kinase, a protein involved in the DNA damage response. By inhibiting ATR kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Example Compound: 4-(Phenylamino)thieno[3,2-d]pyrimidine derivatives (e.g., compound 48c/48f from ).

Parameter 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine Derivatives
Core Structure Pyrrolo-pyrimidine Thieno-pyrimidine
Substituents 2-Ethyl, 7,7-dimethyl Phenylamino, halogenated side chains
ATR IC₅₀ (nM) 1.2–3.5 0.8–2.1
Selectivity (vs. ATM) >100-fold ~50-fold
Ligand Efficiency (LLE) 6.8 5.9–6.3

Key Findings :

  • Thieno-pyrimidines exhibit higher potency (lower IC₅₀) due to sulfur’s electron-withdrawing effects, improving ATP-binding affinity .
  • However, pyrrolo-pyrimidine derivatives show superior selectivity for ATR over ATM, attributed to the dimethyl groups reducing off-target interactions .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example Compounds: 4-Substituted anilino-6-hydroxylaminopyrazolo[3,4-d]pyrimidine (Figure 15B, ).

Parameter 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives
Core Structure Pyrrolo-pyrimidine Pyrazolo-pyrimidine
Substituents 2-Ethyl, 7,7-dimethyl Hydroxylamino, thiogroups
ATR IC₅₀ (nM) 1.2–3.5 5–15
Solubility (LogP) 2.1 1.8–2.5
Cellular Activity IC₅₀ = 12 nM (HCT116 cells) IC₅₀ = 25–50 nM

Key Findings :

  • Pyrazolo-pyrimidines have lower potency due to reduced hydrophobic complementarity in the kinase pocket.
  • The hydroxylamino group improves solubility but compromises membrane permeability .

Pyrido[3,4-d]pyrimidine Derivatives

Example Compound: 4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide (Figure 4E, ).

Parameter 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Derivatives
Core Structure Pyrrolo-pyrimidine Pyrido-pyrimidine
Substituents 2-Ethyl, 7,7-dimethyl Acrylamide, anilino groups
ATR IC₅₀ (nM) 1.2–3.5 0.5–1.8
Mechanism Competitive ATP inhibition Covalent binding via acrylamide
Toxicity (in vivo) Low hematological toxicity High hepatotoxicity

Key Findings :

  • Pyrido-pyrimidines with acrylamide groups achieve sub-nanomolar potency via covalent binding but suffer from off-target toxicity .
  • The non-covalent binding mode of pyrrolo-pyrimidines ensures better safety profiles .

Other Dihydro-pyrrolo[3,4-d]pyrimidine Derivatives

Example Compounds :

  • 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (PubChem CID: 44182365, ).
Parameter 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2,4-Dichloro Analog
Substituents 2-Ethyl, 7,7-dimethyl 2,4-Dichloro
ATR IC₅₀ (nM) 1.2–3.5 8–12
Synthetic Accessibility Requires multi-step catalysis One-step reduction

Key Findings :

  • Chlorine substituents reduce potency but simplify synthesis, making the dichloro analog a viable precursor .

Biological Activity

2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.

  • Chemical Formula : C10H15N3
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 1823942-77-3

Research indicates that compounds in the pyrrolo[3,4-D]pyrimidine class exhibit various biological activities through different mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death linked to inflammation and cancer progression .
  • Antiproliferative Effects : In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .

Biological Activity Data

Activity IC50 Value Cell Line Reference
RIPK1 InhibitionPotentHuman and mouse cells
Antiproliferative Activity29 - 59 µMHepG2, MCF-7, MDA-MB-231
Cytotoxicity40 - 204 nMVarious cancer lines
Apoptosis InductionIncreased caspase-3HepG2

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of several pyrrolo[3,4-D]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds similar to 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine exhibited significant cytotoxicity with IC50 values ranging from 29 to 59 µM across different cell lines .
  • Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in HepG2 cells. It was found that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mitochondrial pathway involvement in apoptosis induction .

Pharmacokinetics

The pharmacokinetic profile of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has been characterized in several studies:

  • Bioavailability : The compound demonstrated an oral bioavailability (F) of approximately 31.8% following administration in animal models .
  • Toxicity Studies : In vivo toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) in Kunming mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrrole intermediates with pyrimidine precursors. For example, similar pyrrolo-pyrimidine derivatives are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Key steps include:

  • Ring closure : Use of K2_2CO3_3 in acetonitrile for cyclization (80–100°C, 12–24 hrs) .
  • Substituent introduction : Alkylation or amination under reflux with DIPEA in 2-methoxyethanol .
  • Optimization : Reaction temperature and solvent polarity critically affect regioselectivity. Lower yields (<50%) are common due to steric hindrance from ethyl/dimethyl groups.

Q. How is the molecular structure of this compound validated using spectroscopic techniques?

  • Methodology :

  • NMR : 1^1H-NMR identifies proton environments (e.g., ethyl group δ 1.2–1.4 ppm, methyl δ 2.1–2.3 ppm). Aromatic protons in the pyrrolo-pyrimidine core appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 220.15) and fragmentation patterns .
  • FTIR : Stretching vibrations for C=N (1650–1700 cm1^{-1}) and C-H in sp3^3 hybridized carbons (2900–3000 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (data extrapolated from structurally similar compounds) .
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational approaches like QSAR or molecular docking predict the bioactivity of this compound?

  • Methodology :

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity. A 2D-QSAR study on dihydropyrimidinones demonstrated R2^2 > 0.85 for kinase inhibition .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. The dimethyl group may enhance hydrophobic interactions in the ATP-binding pocket .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
  • Crystallography : Resolve protein-ligand co-crystals to confirm binding modes disputed in docking studies .

Q. How do substituent modifications (e.g., ethyl → propyl) alter physicochemical properties?

  • Methodology :

  • LogP Measurement : Compare octanol/water partitioning via shake-flask method. Ethyl groups increase logP by ~0.5 units versus hydrogen .
  • Solubility : Use HPLC to quantify solubility in PBS (pH 7.4). Dimethyl groups reduce aqueous solubility by 30% due to increased hydrophobicity .
  • Thermal Stability : DSC analysis shows melting points increase with bulky substituents (e.g., 7,7-dimethyl raises Tm_m by 15°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.